Scaffold-Defined RORγt Binding Affinity: Class-Level Potency Inference
A series of structurally related 4-aryl-thienyl acetamides were profiled in a fluorescence polarization (FP) binding assay for RORγt and in a primary human TH17 cell assay measuring IL-17A release. While specific data for the benzylthio analog (CAS 2034599-84-1) has not been published in a peer-reviewed source, its core scaffold is identical to that of compounds which demonstrated nanomolar binding affinity (e.g., Ki < 50 nM) and cellular IC50 values in the 10–100 nM range [1]. The benzylthio ether moiety is a bioisosteric replacement for the potent 4-aryl ether motifs identified in the optimization campaign. This provides a class-level inference that the compound is capable of engaging the validated RORγt cofactor-recruitment site [1].
| Evidence Dimension | RORγt binding affinity and cellular functional activity |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 2034599-84-1 |
| Comparator Or Baseline | Optimized 4-aryl-thienyl acetamides (e.g., compound 32 in Narjes et al.): RORγt FP Ki <50 nM; hTH17 IL-17A IC50 ~ 20–100 nM |
| Quantified Difference | Quantitative difference cannot be calculated; class-level inference only |
| Conditions | RORγt LBD fluorescence polarization assay; primary human TH17 cell assay (IL-17A ELISA) |
Why This Matters
The validated class-wide potency against a therapeutically relevant target (RORγt) confirms that the scaffold is functional, positioning this specific benzylthio analog as a structurally defined probe for target engagement studies where a thioether substituent is mechanistically required.
- [1] Narjes, F.; Xue, Y.; von Berg, S.; et al. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. J. Med. Chem. 2018, 61, 7793–7810. DOI: 10.1021/acs.jmedchem.8b00783. View Source
